molecular formula C13H17NO2 B8490157 8-Isopropoxy-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one

8-Isopropoxy-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one

Cat. No. B8490157
M. Wt: 219.28 g/mol
InChI Key: CECGWIHAUTYIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115140B2

Procedure details

900 mg of sodium azide are added at ambient temperature to a solution of 2.24 g of 7-(propan-2-yloxy)-3,4-dihydronaphthalen-1(2H)-one in 35 ml of trifluoroacetic acid. The reaction medium is refluxed for 3 hours and is then brought back to ambient temperature. The reaction medium is poured into 100 ml of water and the pH is adjusted to pH 7 by adding sodium carbonate. The mixture is extracted twice with 100 ml of ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and evaporated. The residue is purified by flash chromatography on silica gel, elution being carried out with dichloromethane and then a dichloromethane/methanol (9/1) mixture, so as to obtain 346 mg of 8-(propan-2-yloxy)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in the form of an orangey-coloured oil.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-:1]=[N+]=[N-].[Na+].[CH3:5][CH:6]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH2:13][CH2:14][CH2:15][C:16]2=[O:19])=[CH:11][CH:10]=1)[CH3:7].O.C(=O)([O-])[O-].[Na+].[Na+]>FC(F)(F)C(O)=O>[CH3:5][CH:6]([O:8][C:9]1[CH:10]=[CH:11][C:12]2[CH2:13][CH2:14][CH2:15][C:16](=[O:19])[NH:1][C:17]=2[CH:18]=1)[CH3:7] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
2.24 g
Type
reactant
Smiles
CC(C)OC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
35 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
is then brought back to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with 100 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on silica gel, elution

Outcomes

Product
Name
Type
product
Smiles
CC(C)OC1=CC2=C(CCCC(N2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 346 mg
YIELD: CALCULATEDPERCENTYIELD 14.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.